2-Chloroacetimidamide

Description

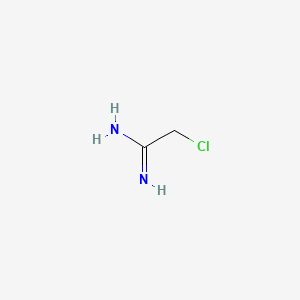

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClN2/c3-1-2(4)5/h1H2,(H3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAHGEUFOYIGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroacetimidamide (CAS Number 20846-52-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroacetimidamide, with the Chemical Abstracts Service (CAS) number 20846-52-0, is a reactive chemical intermediate of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive chlorine atom and an imidamide group, makes it a versatile building block for the construction of a variety of heterocyclic compounds. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 2-Chloroacetimidamide, with a focus on its relevance to drug discovery and development. Due to the limited availability of public data on this specific compound, information from closely related structures, particularly 2-chloroacetamide derivatives, is included for contextual understanding and to highlight potential areas of investigation.

Chemical and Physical Properties

2-Chloroacetimidamide is a small organic molecule with the chemical formula C₂H₅ClN₂. The hydrochloride salt is a common form of this compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅ClN₂ | [1] |

| Molecular Weight | 92.53 g/mol | [1] |

| Appearance | Typically a white to light beige crystalline powder | [1] |

| Predicted Density | 1.38 g/cm³ | [1] |

| Predicted Boiling Point | 146.4 °C | [1] |

Note: Some physical properties are predicted values due to the limited experimental data available in public literature.

Synthesis and Purification

Synthetic Protocol

A known method for the synthesis of 2-Chloroacetimidamide involves the reaction of chloroacetonitrile with a source of ammonia, typically in the presence of a base. A detailed experimental protocol is outlined in a patent, which describes the preparation of "Intermediate 5: 2-Chloro-acetamidine".[2]

Reaction Scheme:

Experimental Procedure: [2]

-

Preparation of Sodium Methoxide Solution: Sodium (18.3 g, 0.795 mol) is completely dissolved in 2 L of methanol at 25 °C and stirred for 1 hour.

-

Addition of Chloroacetonitrile: To the resulting solution, chloroacetonitrile (600 g, 7.95 mol) is added dropwise over 1 hour under a nitrogen atmosphere.

-

Reaction with Ammonium Chloride: After stirring at approximately 20 °C for an additional hour, ammonium chloride (514 g, 8.73 mol) is added in portions over 45 minutes. The solution color changes from yellow to red and then to a black liquid.

-

Reaction Completion: The reaction mixture is then stirred at 15-20 °C for 16 hours.

-

Work-up and Isolation: After filtration, the filtrate is concentrated to give a residue. This residue is triturated with methyl tert-butyl ether (MTBE) (2 x 1 L) to yield the title compound as a black solid (988 g, 96% yield).

Purification

The crude product obtained from the synthesis is a solid.[2] Further purification can be achieved through recrystallization. The choice of solvent for recrystallization depends on the solubility of the compound and its impurities. For similar small organic molecules, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like ethanol/water. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration and dried.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene (-CH₂-) protons adjacent to the chlorine atom and the amine (-NH₂) protons of the imidamide group. The chemical shift of the methylene protons would be downfield due to the deshielding effect of the adjacent chlorine atom. The amine protons would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum should exhibit two signals corresponding to the two carbon atoms in the molecule. The carbon of the C-Cl bond will be at a lower field (downfield) compared to the amidine carbon.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloroacetimidamide is expected to show characteristic absorption bands for the N-H stretching of the amine groups (typically in the range of 3100-3500 cm⁻¹), C=N stretching of the imine group (around 1640-1690 cm⁻¹), and C-Cl stretching (in the fingerprint region, typically 600-800 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (92.53 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in an approximate 3:1 ratio) is expected.

Safety and Handling

Specific toxicological data for 2-Chloroacetimidamide is limited. However, due to its structural similarity to 2-chloroacetamide, which is known to be toxic and an irritant, it is prudent to handle this compound with appropriate safety precautions.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Disclaimer: The safety information provided is based on the properties of a structurally related compound. A comprehensive risk assessment should be conducted before handling 2-Chloroacetimidamide.

Applications in Drug Discovery and Development

2-Chloroacetimidamide is a valuable precursor for the synthesis of various heterocyclic compounds, many of which exhibit interesting biological activities.[3] The reactive chloroacetyl moiety allows for facile nucleophilic substitution reactions, enabling the construction of diverse molecular scaffolds.

Synthesis of Heterocyclic Compounds

The imidamide functional group can participate in cyclization reactions to form various nitrogen-containing heterocycles. For instance, derivatives of 2-chloroacetamide have been used to synthesize imidazoles, thiazolidinones, and triazines.[4][5] These heterocyclic cores are prevalent in many biologically active molecules.

Potential Biological Activities of Derivatives

Derivatives synthesized from chloroacetamide precursors have shown a wide range of pharmacological activities, suggesting that compounds derived from 2-Chloroacetimidamide could also possess therapeutic potential.

-

Antimicrobial Activity: Thiazole derivatives synthesized from N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have demonstrated promising antimicrobial activity.[6]

-

Anticancer Activity: The same study also revealed that certain derivatives exhibited anticancer activity against human breast adenocarcinoma cells (MCF7).[6] The mechanism of action for such compounds can be diverse, but the reactive chloroacetyl group suggests a potential for alkylating biological macromolecules, such as DNA or proteins, leading to cytotoxicity in cancer cells.

-

Enzyme Inhibition: The chloroacetyl moiety is a known reactive group that can covalently modify nucleophilic residues in enzyme active sites, leading to irreversible inhibition.[7] This makes derivatives of 2-Chloroacetimidamide interesting candidates for targeting specific enzymes involved in disease pathways.

Hypothetical Signaling Pathway Involvement

While specific signaling pathways modulated by derivatives of 2-Chloroacetimidamide have not been elucidated, the biological activities of related compounds suggest potential interactions with key cellular pathways. For example, compounds with anti-inflammatory properties often modulate pathways such as the NF-κB signaling cascade. Anticancer agents frequently interfere with cell cycle regulation, apoptosis, or specific oncogenic signaling pathways.

Conclusion

2-Chloroacetimidamide (CAS 20846-52-0) is a promising, yet under-characterized, chemical intermediate with significant potential in the synthesis of novel heterocyclic compounds for drug discovery. Its straightforward synthesis and reactive nature make it an attractive starting material for generating diverse chemical libraries. While there is a need for more comprehensive public data on its physicochemical properties, spectroscopic characterization, and toxicology, the information available for structurally similar compounds provides a valuable framework for its safe handling and exploration of its synthetic utility. Future research focused on the synthesis and biological evaluation of novel compounds derived from 2-Chloroacetimidamide is warranted and holds the potential to yield new therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-chloroacetimidamide synthesis - chemicalbook [chemicalbook.com]

- 3. News - Exploring the Functional Uses of 2-Chloroacetamide in Chemical Synthesis [hschemraw.com]

- 4. [PDF] Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroacetimidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloroacetimidamide (also known as 2-chloroacetamidine). The document is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource of available data. It includes a summary of quantitative physicochemical parameters, a detailed experimental protocol for its synthesis, and an exploration of its potential biological mechanism of action based on its chemical class. The guide adheres to stringent data presentation and visualization standards to ensure clarity and ease of use for a technical audience.

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of 2-Chloroacetimidamide and its hydrochloride salt. It is important to note that much of the available data for the free base are predicted values, while some experimental data exists for its hydrochloride salt. For comparative context, data for the related compound, 2-chloroacetamide, is also included but should be clearly distinguished.

Table 1: Physicochemical Data for 2-Chloroacetimidamide

| Property | Value | Data Type | Source |

| Molecular Formula | C₂H₅ClN₂ | - | [1] |

| Molecular Weight | 92.53 g/mol | - | [1] |

| CAS Number | 20846-52-0 | - | [1] |

| Boiling Point | 146.4 ± 40.0 °C | Predicted | [1] |

| Density | 1.38 ± 0.1 g/cm³ | Predicted | [1] |

| pKa | 10.18 ± 0.40 | Predicted | [1] |

Table 2: Physicochemical Data for 2-Chloroacetimidamide Hydrochloride

| Property | Value | Data Type | Source |

| Molecular Formula | C₂H₆Cl₂N₂ | - | [2] |

| Molecular Weight | 128.99 g/mol | - | [2] |

| CAS Number | 10300-69-3 | - | [2] |

| Melting Point | 98-103 °C | Experimental (lit.) | [2] |

| Boiling Point | 146.4 °C at 760 mmHg | Experimental | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to 2-Chloroacetimidamide.

Synthesis of 2-Chloroacetimidamide

A detailed protocol for the synthesis of 2-Chloroacetimidamide (referred to as 2-Chloro-acetamidine) has been reported in the patent literature. The following procedure is adapted from this source.

Reaction Scheme:

ClCH₂CN + CH₃ONa/NH₄Cl (in CH₃OH) → ClCH₂C(=NH)NH₂

Materials:

-

Chloro-acetonitrile (C₂H₂ClN)

-

Sodium metal (Na)

-

Methanol (MeOH)

-

Ammonium chloride (NH₄Cl)

-

Methyl tert-butyl ether (MTBE)

-

Nitrogen gas (N₂)

Procedure:

-

Preparation of Sodium Methoxide: Under a nitrogen atmosphere, completely dissolve 18.3 g (0.795 mol) of sodium metal in 2 L of methanol at 25 °C. Stir the resulting solution for 1 hour.

-

Addition of Chloro-acetonitrile: To the sodium methoxide solution, add 600 g (7.95 mol) of chloro-acetonitrile dropwise over a period of 1 hour. Maintain the reaction under a nitrogen atmosphere.

-

Reaction: After the addition is complete, stir the reaction mixture at approximately 20 °C for an additional hour.

-

Addition of Ammonium Chloride: Add 514 g (8.73 mol) of ammonium chloride in portions over 45 minutes. The solution will change color from yellow to red, and then to a black liquid.

-

Incubation: Allow the reaction mixture to stir at a temperature of 15-20 °C for 16 hours.

-

Work-up: After the incubation period, filter the mixture. Concentrate the filtrate to obtain a residue.

-

Purification: Triturate the residue with methyl tert-butyl ether (2 x 1 L). The final product, 2-Chloroacetimidamide, is obtained as a black solid. The reported yield is 988 g (96%).

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be a suitable starting point. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) could be developed. Detection could be achieved using a UV detector, as the amidine functionality should provide some UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

-

Gas Chromatography (GC): Due to its predicted boiling point, GC analysis may be feasible. A polar capillary column would likely be required. Derivatization might be necessary to improve volatility and thermal stability, especially of the amidine group. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be appropriate for detection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural confirmation. Predicted shifts for the methylene protons (Cl-CH₂-) would likely be in the range of 3.5-4.5 ppm. The chemical shifts of the N-H protons would be highly dependent on the solvent and concentration.

-

Mass Spectrometry (MS): Mass spectrometry, either through direct infusion or coupled with a chromatographic technique (LC-MS or GC-MS), would be crucial for confirming the molecular weight (92.53 g/mol ) and for structural elucidation through fragmentation analysis.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of 2-Chloroacetimidamide are limited, its structural class—chloroacetamides—is well-documented, particularly in the field of agrochemicals. Chloroacetamide herbicides are known to act as inhibitors of very-long-chain fatty acid (VLCFA) synthesis.

Mechanism of Action: Inhibition of VLCFA Elongase

The primary mode of action for chloroacetamide herbicides is the inhibition of VLCFA elongase (also known as VLCFA synthase), a key enzyme complex in plants located in the endoplasmic reticulum. This inhibition disrupts the formation of fatty acids with chain lengths greater than 18 carbons. These VLCFAs are crucial for the biosynthesis of various essential plant components, including cuticular waxes, suberin, and certain membrane lipids.

The inhibition of VLCFA synthesis leads to a cascade of downstream effects, ultimately resulting in the death of susceptible plants. The key steps in this proposed signaling and metabolic pathway are visualized below.

Caption: Proposed mechanism of action for 2-Chloroacetimidamide.

The diagram above illustrates the logical flow of the herbicidal action. 2-Chloroacetimidamide is hypothesized to inhibit the VLCFA elongase enzyme, thereby blocking the synthesis of very-long-chain fatty acids. This disruption in VLCFA production prevents the formation of essential downstream products like cuticular waxes and suberin, leading to the inhibition of seedling growth and eventual plant death.

Role in Pharmaceutical and Agrochemical Synthesis

2-Chloroacetimidamide hydrochloride is noted as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The chloroacetamidine functional group it provides is a key building block for constructing various nitrogen-containing heterocyclic compounds, which are common scaffolds in bioactive molecules.

Conclusion

2-Chloroacetimidamide is a reactive chemical intermediate with predicted physicochemical properties that suggest its potential utility in various synthetic applications. While a detailed synthesis protocol is available, a significant gap exists in the public domain regarding validated analytical methodologies for this specific compound. Its classification as a chloroacetamide suggests a likely biological mechanism of action involving the inhibition of VLCFA synthesis, a pathway well-established for herbicides in this class. Further research is required to experimentally validate the predicted properties, develop robust analytical methods, and specifically confirm the biological activity and potency of 2-Chloroacetimidamide. This guide serves as a foundational resource to support such future investigations.

References

An In-depth Technical Guide to 2-Chloroacetimidamide: Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 2-Chloroacetimidamide. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and computational predictions to offer a thorough understanding for research and development applications.

Chemical Structure and Properties

2-Chloroacetimidamide, with the chemical formula C₂H₅ClN₂, is a reactive organic compound featuring a chloroacetyl group attached to an imidamide functional group.[1][2] The presence of both a nucleophilic imine nitrogen and an electrophilic carbon atom, as well as a reactive C-Cl bond, imparts a versatile chemical character to the molecule.

Structural Data

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C | 1.51 |

| C=N | 1.28 |

| C-N | 1.33 |

| C-Cl | 1.78 |

| C-H | 1.09 |

| N-H | 1.01 |

| Bond Angles (°) | |

| Cl-C-C | 111 |

| C-C=N | 122 |

| C-C-N | 118 |

| H-C-H | 109.5 |

| H-N-H | 107 |

Note: These values are estimations based on standard structural parameters and should be used as a guide. For precise structural analysis, experimental determination via techniques like X-ray crystallography would be necessary.

Physicochemical Properties

The following table summarizes key physicochemical properties of 2-Chloroacetimidamide and its hydrochloride salt. The data for the free base are primarily predicted, while some experimental data is available for the hydrochloride salt.

| Property | 2-Chloroacetimidamide | 2-Chloroacetimidamide Hydrochloride | Reference |

| CAS Number | 20846-52-0 | 10300-69-3 | [1][3] |

| Molecular Formula | C₂H₅ClN₂ | C₂H₆Cl₂N₂ | [1][3] |

| Molecular Weight | 92.53 g/mol | 128.99 g/mol | [1][3] |

| Appearance | White powder (predicted) | Brown to black solid | [2][4] |

| Boiling Point | 146.4 ± 40.0 °C (Predicted) | 146.4 °C at 760 mmHg | [1][3] |

| Melting Point | Not available | 98-103 °C (lit.) | [4] |

| pKa | 10.18 ± 0.40 (Predicted) | Not available | [1] |

| Solubility | Not available | Slightly soluble in DMSO and Methanol; Insoluble in water. | [4] |

| Stability | Not available | Hygroscopic, Moisture Sensitive | [4] |

Spectroscopic Data (Predicted)

Experimental spectroscopic data for 2-Chloroacetimidamide is not widely published. The following are predicted spectral characteristics based on the molecule's functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Chloroacetimidamide is expected to show three distinct signals:

-

-CH₂- (s, 2H): A singlet corresponding to the two protons of the chloromethyl group, expected to appear in the range of 3.5-4.5 ppm due to the deshielding effect of the adjacent chlorine and imidamide groups.

-

-NH₂ (br s, 2H): A broad singlet for the two protons on one of the nitrogen atoms. The chemical shift can be variable, typically between 5.0 and 8.0 ppm , and its appearance may be affected by the solvent and concentration.

-

=NH (br s, 1H): A broad singlet for the proton on the imine nitrogen, also with a variable chemical shift, likely in the range of 7.0-9.0 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to have two signals:

-

-CH₂Cl: The carbon of the chloromethyl group is expected to have a chemical shift in the range of 40-50 ppm .

-

-C(=NH)NH₂: The imidamide carbon is expected to be significantly deshielded, with a chemical shift in the range of 160-170 ppm .

IR Spectroscopy

The infrared spectrum of 2-Chloroacetimidamide would likely exhibit the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3100-3500 | Medium-Strong, Broad |

| C-H stretch | 2850-3000 | Medium |

| C=N stretch | 1640-1690 | Medium-Strong |

| N-H bend | 1550-1650 | Medium |

| C-Cl stretch | 600-800 | Strong |

Reactivity and Reaction Mechanisms

2-Chloroacetimidamide is a versatile intermediate in organic synthesis due to its multiple reactive sites.[5] Its reactivity is primarily governed by the electrophilic nature of the imidamide carbon and the susceptibility of the α-chloro group to nucleophilic substitution.

Nucleophilic Attack at the Imidamide Carbon

The carbon-nitrogen double bond in the imidamide group makes the carbon atom electrophilic. It readily reacts with nucleophiles such as water, alcohols, and amines.

-

Hydrolysis: In the presence of water, especially under acidic conditions, 2-Chloroacetimidamide can be hydrolyzed to form 2-chloroacetamide.

-

Reaction with Amines: Reaction with primary or secondary amines leads to the formation of substituted amidines. This is a common and useful transformation for creating more complex molecular scaffolds.

The following diagram illustrates the general mechanism of nucleophilic addition to the imidamide carbon.

Nucleophilic Substitution at the α-Carbon

The chlorine atom in 2-Chloroacetimidamide is a good leaving group, making the adjacent carbon atom susceptible to Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of different functional groups at this position.

Experimental Protocols

The most common method for the synthesis of imidates, including 2-Chloroacetimidamide, is the Pinner reaction.

Synthesis via Pinner Reaction

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol. In the case of 2-Chloroacetimidamide, chloroacetonitrile is treated with an alcohol in the presence of a strong acid like HCl to form the corresponding imidate ester, which is then converted to the amidine. A more direct synthesis of the amidine involves the reaction of the nitrile with ammonia or an ammonium salt.

Example Protocol for the Synthesis of 2-Chloroacetimidamide:

-

Materials: Chloroacetonitrile, Methanol, Sodium metal, Ammonium chloride, Diethyl ether.

-

Procedure:

-

Dissolve sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen) to prepare sodium methoxide.

-

Cool the solution and add chloroacetonitrile dropwise while maintaining the temperature.

-

After the addition is complete, add ammonium chloride in portions.

-

Stir the reaction mixture at a controlled temperature for several hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

The resulting residue can be triturated with a suitable solvent like diethyl ether to yield 2-Chloroacetimidamide.

-

The following diagram outlines the workflow for the Pinner synthesis of 2-Chloroacetimidamide.

Conclusion

2-Chloroacetimidamide is a valuable and reactive intermediate in organic synthesis. Its dual reactivity, arising from the imidamide functionality and the α-chloro group, allows for a wide range of chemical transformations. While experimental data on the compound itself is sparse, this guide provides a solid foundation for its use in research and development by leveraging data from analogous structures and established chemical principles. Further experimental investigation is warranted to fully characterize this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

2-Chloroacetimidamide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the stability and storage of 2-Chloroacetimidamide based on general chemical principles and data from structurally related compounds. As of the date of this publication, specific, publicly available stability studies on 2-Chloroacetimidamide are limited. The information herein is intended to guide researchers in handling, storing, and establishing stability protocols for this compound. All recommendations should be verified through in-house stability studies.

Introduction

2-Chloroacetimidamide is a reactive chemical intermediate used in the synthesis of various agrochemicals and pharmaceuticals.[1] Its utility in organic synthesis is significant, but its reactivity also raises concerns regarding its stability and requisite storage conditions. Understanding the stability profile of 2-Chloroacetimidamide is critical for ensuring its quality, safety, and effectiveness in research and development applications. This guide summarizes key considerations for the stability and storage of 2-Chloroacetimidamide, proposes a framework for stability testing, and outlines potential degradation pathways.

General Stability and Storage Recommendations

Due to its reactive nature, 2-Chloroacetimidamide requires careful handling and storage to prevent degradation. While specific data is not available, general principles for storing reactive and halogenated compounds should be followed.

Table 1: Recommended Storage Conditions for 2-Chloroacetimidamide

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, consider temperatures at or below -20°C. | Lower temperatures slow down the rates of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Light | Store in amber or opaque containers. | To protect from light-induced degradation. |

| Container | Use tightly sealed, chemically resistant containers (e.g., glass with PTFE-lined caps). | To prevent ingress of moisture and air, and to avoid reaction with container materials. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These can catalyze or participate in degradation reactions. |

Potential Degradation Pathways

Based on the chemical structure of 2-Chloroacetimidamide and studies on analogous compounds like chloroacetamides, several degradation pathways can be inferred. The primary routes of degradation are likely hydrolysis and thermal decomposition.

Hydrolysis

The imidamide functional group is susceptible to hydrolysis, which can be catalyzed by both acids and bases. Studies on chloroacetamide herbicides have shown that hydrolysis can lead to the formation of hydroxy-substituted derivatives or amide cleavage.[2][3][4][5][6] For 2-Chloroacetimidamide, hydrolysis is expected to yield 2-chloroacetamide and ammonia, or potentially further degradation to glycolic acid derivatives under forcing conditions.

Caption: Proposed Hydrolysis Pathway of 2-Chloroacetimidamide.

Thermal Decomposition

Halogenated organic compounds can be susceptible to thermal decomposition. When heated, 2-Chloroacetamide, a related compound, is known to decompose and produce toxic fumes, including nitrogen oxides and chlorine.[7] It is reasonable to assume that 2-Chloroacetimidamide would exhibit similar thermal instability.

Proposed Experimental Protocol for Stability Testing

A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for 2-Chloroacetimidamide. The following protocol is a general framework based on ICH guidelines and should be adapted as needed.

Materials and Equipment

-

2-Chloroacetimidamide (at least three different batches)

-

Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

-

High-purity water

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS)

-

pH meter

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Setup |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid sample heated at 80°C for 48 hours |

| Photostability | Expose solid sample to light according to ICH Q1B guidelines |

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies should be conducted on at least three primary batches of 2-Chloroacetimidamide to establish a re-test period.

Table 3: ICH Recommended Stability Testing Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Analytical Methods

A validated stability-indicating analytical method is required to quantify the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for such studies.[8] Mass spectrometry (LC-MS or GC-MS) can be used for the identification and characterization of unknown degradation products.[8][9]

Caption: Workflow for Stability Assessment of 2-Chloroacetimidamide.

Conclusion

While specific stability data for 2-Chloroacetimidamide is not widely published, a conservative approach to its storage and handling is warranted based on its chemical structure and the behavior of analogous compounds. This guide provides a framework for researchers and drug development professionals to establish appropriate storage conditions and to design and execute robust stability studies. The generation of specific stability data through controlled experiments is essential for ensuring the long-term quality and reliability of this important chemical intermediate.

References

- 1. Stability of ceftazidime (with arginine) and of cefuroxime sodium in infusion-pump reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chloroacetimidamide: Hydrochloride Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of 2-chloroacetimidamide hydrochloride salt and its corresponding free base. This document is intended to assist researchers, scientists, and professionals in drug development in understanding the critical differences in the physicochemical properties, stability, reactivity, and handling of these two forms. The information presented herein is essential for making informed decisions in synthetic chemistry, formulation development, and various research applications.

Core Concepts: Salt vs. Free Base

In pharmaceutical and chemical sciences, the distinction between a free base and its salt form is fundamental. A free base is a neutral molecule, often an amine, that can accept a proton. The salt form, in this case, the hydrochloride, is created by reacting the free base with an acid (hydrochloric acid), resulting in a protonated, positively charged molecule with a counter-ion (chloride). This seemingly simple transformation has profound implications for the compound's properties and applications.

Physicochemical Properties: A Tale of Two Forms

The conversion of 2-chloroacetimidamide from its free base to its hydrochloride salt significantly alters its physical and chemical characteristics. These differences are crucial for determining the optimal form for specific applications, from chemical synthesis to final product formulation.

Table 1: Comparison of Physicochemical Properties

| Property | 2-Chloroacetimidamide Hydrochloride Salt | 2-Chloroacetimidamide Free Base | Rationale |

| Molecular Formula | C₂H₆Cl₂N₂ | C₂H₅ClN₂ | Addition of HCl to the free base. |

| Molecular Weight | 128.99 g/mol [1] | 92.53 g/mol [2] | The hydrochloride salt includes the mass of a hydrogen chloride molecule. |

| Physical State | Light brown to brown semi-solid or brown to black solid[3] | Predicted to be a white powder[2] | Salt formation often leads to a more defined crystalline structure. |

| Melting Point | 98-103 °C[1] | Not available | Generally, salts have higher melting points than their corresponding free bases due to ionic interactions. |

| Boiling Point | 146.4 °C at 760 mmHg[1] | 146.4 ± 40.0 °C (Predicted)[4] | The predicted boiling point of the free base is similar to the measured value for the salt, but this is an estimation. |

| pKa | Not available | 10.18 ± 0.40 (Predicted)[4][5] | This predicted pKa of the conjugate acid of the free base indicates it is a moderately strong base. |

| Water Solubility | Insoluble in water[3] | Not available | Generally, hydrochloride salts of amines exhibit significantly higher aqueous solubility than the free base. The reported insolubility of the hydrochloride salt might be relative or context-dependent. |

| Organic Solvent Solubility | Slightly soluble in DMSO and Methanol[3] | Not available | Free bases are typically more soluble in non-polar organic solvents compared to their salts. |

| Stability | More stable, less susceptible to air oxidation | Prone to oxidation and degradation | Protonation of the amino group in the salt form protects it from oxidative and other degradation pathways.[6] |

| Hygroscopicity | Hygroscopic[3] | Generally less hygroscopic | While many salts are hygroscopic, the free base form is often less so. |

Stability and Handling Considerations

The choice between the hydrochloride salt and the free base often hinges on stability and ease of handling.

2-Chloroacetimidamide Hydrochloride Salt:

-

Enhanced Stability: The protonation of the amidine group in the hydrochloride salt significantly increases its stability. The lone pair of electrons on the nitrogen is engaged, making it less susceptible to oxidation and other degradation reactions. This enhanced stability translates to a longer shelf-life and greater reliability in experimental and manufacturing settings.

-

Handling: Being a solid, the hydrochloride salt is generally easier to weigh and handle compared to potentially oily or low-melting free bases. However, its hygroscopic nature necessitates storage in a dry, inert atmosphere.[3]

2-Chloroacetimidamide Free Base:

-

Reduced Stability: The free base is more reactive and prone to degradation, particularly through oxidation of the amine functionality. It should be handled under an inert atmosphere and stored at low temperatures.

-

Handling: Depending on its physical state (which is predicted to be a solid), it may require more careful handling to prevent degradation.

Reactivity: The Decisive Factor in Synthesis

The difference in reactivity between the two forms is a critical consideration for synthetic applications.

2-Chloroacetimidamide Hydrochloride Salt:

-

Reduced Nucleophilicity: The protonated amidine group in the hydrochloride salt is not nucleophilic. To participate in reactions where the amidine nitrogen acts as a nucleophile, it must first be neutralized to the free base.

-

Use in Reactions: The hydrochloride salt is often used when the imidoyl chloride functionality is the desired reactive site and the amidine is to remain protonated, or when a controlled release of the free base in situ is desired.

2-Chloroacetimidamide Free Base:

-

Nucleophilic Reactivity: The free base possesses a lone pair of electrons on the nitrogen atoms, making it a potent nucleophile. This is the reactive form required for many synthetic transformations, such as the formation of heterocyclic compounds.

-

Use in Reactions: The free base is the preferred reagent when the amidine group is intended to act as a nucleophile, for example, in reactions with electrophiles to form new carbon-nitrogen or nitrogen-heteroatom bonds. It is a versatile intermediate in the synthesis of various nitrogen-containing heterocycles.[1]

Experimental Protocols

Synthesis of 2-Chloroacetimidamide (Free Base)

This protocol is adapted from a patented synthetic route.[7]

Materials:

-

Chloroacetonitrile

-

Methanol (MeOH)

-

Sodium metal (Na)

-

Ammonium chloride (NH₄Cl)

-

Methyl tert-butyl ether (MTBE)

-

Nitrogen gas (N₂)

Procedure:

-

Under a nitrogen atmosphere, dissolve sodium (18.3 g, 0.795 mol) in methanol (2 L) at 25 °C with stirring.

-

Once the sodium has completely dissolved, add chloroacetonitrile (600 g, 7.95 mol) dropwise over 1 hour, maintaining the temperature at approximately 20 °C.

-

After the addition is complete, stir the reaction mixture for an additional hour at 20 °C.

-

Add ammonium chloride (514 g, 8.73 mol) in portions over 45 minutes. The solution will change color from yellow to red and then to a black liquid.

-

Allow the reaction mixture to stir at 15-20 °C for 16 hours.

-

Filter the reaction mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

Triturate the residue with MTBE (2 x 1 L) to yield 2-chloroacetimidamide as a black solid.

General Protocol for the Preparation of 2-Chloroacetimidamide Hydrochloride from the Free Base

This is a general procedure for the formation of a hydrochloride salt from a free base.

Materials:

-

2-Chloroacetimidamide (free base)

-

Anhydrous diethyl ether or other suitable anhydrous, non-protic solvent

-

Anhydrous hydrogen chloride (gas or a solution in a non-protic solvent like diethyl ether or dioxane)

Procedure:

-

Dissolve the 2-chloroacetimidamide free base in a minimal amount of anhydrous diethyl ether.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to remove any residual solvent.

General Protocol for the Conversion of 2-Chloroacetimidamide Hydrochloride to the Free Base

This is a general procedure for the liberation of a free base from its hydrochloride salt.

Materials:

-

2-Chloroacetimidamide hydrochloride

-

A suitable base (e.g., sodium hydroxide, sodium carbonate, or a non-aqueous base like triethylamine)

-

A suitable solvent system (e.g., a biphasic system of water and an organic solvent like dichloromethane or diethyl ether)

Procedure:

-

Dissolve the 2-chloroacetimidamide hydrochloride in water.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of a base (e.g., a solution of NaOH) with vigorous stirring.

-

Extract the liberated free base into an organic solvent (e.g., dichloromethane).

-

Separate the organic layer.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter and concentrate the organic layer under reduced pressure to yield the 2-chloroacetimidamide free base.

Visualization of Key Concepts

Logical Relationship between Free Base and Hydrochloride Salt

References

- 1. 2-Chloroacetimidamide hydrochloride [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-ChloroacetiMidaMide hydrochloride CAS#: 10300-69-3 [amp.chemicalbook.com]

- 4. 2-chloroacetimidamide CAS#: 20846-52-0 [amp.chemicalbook.com]

- 5. 2-chloroacetimidamide | 20846-52-0 [chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. 2-chloroacetimidamide synthesis - chemicalbook [chemicalbook.com]

Solubility of 2-Chloroacetimidamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloroacetimidamide in organic solvents. Due to the limited availability of direct quantitative data for 2-Chloroacetimidamide, this document leverages data from structurally analogous compounds, namely 2-chloroacetamide and acetamidine hydrochloride, to predict its solubility behavior. Furthermore, it outlines a standard experimental protocol for determining solubility and provides a theoretical framework for solubility prediction.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. The molecular structure of 2-Chloroacetimidamide, featuring a polar imidamide group and a chloro-substituted alkyl chain, suggests a degree of polarity that will influence its interaction with various organic solvents. The presence of nitrogen and chlorine atoms allows for hydrogen bonding and dipole-dipole interactions, which are key to its solubility profile.

Predicted Solubility Profile

Based on the solubility of analogous compounds, the following qualitative predictions can be made for 2-Chloroacetimidamide:

-

High Solubility: Expected in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These solvents can engage in hydrogen bonding and strong dipole-dipole interactions.

-

Moderate Solubility: Likely in solvents of intermediate polarity such as acetone and acetonitrile.

-

Low to Negligible Solubility: Expected in nonpolar solvents like diethyl ether, hexane, and toluene, which lack the ability to form strong interactions with the polar imidamide group.

Quantitative Data for Analogous Compounds

To provide a quantitative perspective, the following table summarizes the solubility data for 2-chloroacetamide, a structurally similar compound. This data serves as a valuable reference point for estimating the solubility of 2-Chloroacetimidamide.

| Solvent | Solubility of 2-Chloroacetamide | Temperature (°C) |

| Methanol | 1 g / 10 mL | Not Specified |

| Water | 10 parts (by weight) | Not Specified |

| Absolute Ethanol | 10 parts (by weight) | Not Specified |

| Diethyl Ether | Very slightly soluble | Not Specified |

Data sourced from publicly available chemical databases.

Experimental Protocol for Solubility Determination

A precise and reproducible method for determining the quantitative solubility of 2-Chloroacetimidamide in an organic solvent is the isothermal shake-flask method.

Objective: To determine the saturation concentration of 2-Chloroacetimidamide in a given solvent at a specific temperature.

Materials:

-

2-Chloroacetimidamide

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 2-Chloroacetimidamide to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the sample to facilitate separation.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.

-

Quantification: Analyze the concentration of 2-Chloroacetimidamide in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Theoretical Framework: Hansen Solubility Parameters

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2-Chloroacetimidamide.

Conclusion

While direct quantitative solubility data for 2-Chloroacetimidamide is scarce, a strong predictive understanding of its behavior in organic solvents can be established through the analysis of structurally similar compounds and the application of fundamental solubility principles. For precise quantitative data, the experimental protocol outlined in this guide provides a reliable methodology. The use of theoretical frameworks like Hansen Solubility Parameters can further aid in solvent selection and formulation development for researchers and professionals in the pharmaceutical and chemical industries.

References

2-Chloroacetimidamide safety data sheet (SDS) information

Further investigation has identified the correct CAS number for 2-Chloroacetimidamide as 20846-52-0 and for its more common hydrochloride salt, 2-Chloroacetimidamide hydrochloride, as 10300-69-3 [1][2]. However, comprehensive safety data sheets with detailed quantitative information and experimental protocols for these compounds are not available in the public domain.

This guide provides the most current and relevant safety information available for 2-Chloroacetimidamide and its hydrochloride salt, supplemented with information on the related but distinct compound, 2-Chloroacetamide, to highlight the importance of accurate chemical identification.

Chemical Identification and Available Safety Data

It is crucial to distinguish between 2-Chloroacetimidamide and the more well-documented 2-Chloroacetamide. The structural difference, an imide versus an amide functional group, significantly alters the chemical and toxicological properties.

2-Chloroacetimidamide and its Hydrochloride Salt

Comprehensive toxicological and physical property data for 2-Chloroacetimidamide and its hydrochloride salt are limited. The available information is summarized below.

Table 1: Physical and Chemical Properties of 2-Chloroacetimidamide Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 10300-69-3 | [2] |

| Molecular Formula | C₂H₅ClN₂·HCl | |

| Molecular Weight | 128.99 g/mol | [2] |

| Appearance | Light Brown to Brown Semi-Solid; Brown to black Solid | [3] |

| Melting Point | 98-103 °C | [3][2] |

| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol | [3] |

| Stability | Hygroscopic | [3] |

Table 2: Hazard Information for 2-Chloroacetimidamide Hydrochloride

| Hazard | Classification | Source(s) |

| Hazard Codes | Xi (Irritant) | [3] |

| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [3] |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [3] |

| Hazard Class | 8 (Corrosive) | [3] |

| Packing Group | III | [3] |

2-Chloroacetamide (for comparison)

In contrast, 2-Chloroacetamide (CAS No. 79-07-2) is a well-characterized compound. The following tables summarize its properties to emphasize the differences and to serve as a cautionary example of the importance of correct chemical identification.

Table 3: Physical and Chemical Properties of 2-Chloroacetamide

| Property | Value | Source(s) |

| CAS Number | 79-07-2 | [4][5] |

| Molecular Formula | C₂H₄ClNO | [4] |

| Molecular Weight | 93.51 g/mol | [4][5] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 116-120 °C | [7] |

| Boiling Point | 224.5 °C @ 760 mmHg | [7] |

| Flash Point | 170 °C | [7] |

| Vapor Pressure | 0.05 mmHg @ 20 °C | [5] |

| Solubility in Water | 90 g/L at 25 °C | [8] |

Table 4: Toxicological Data for 2-Chloroacetamide

| Endpoint | Species | Value | Source(s) |

| LD50 Oral | Rat | 138 mg/kg | [6] |

| LD50 Oral | Mouse | 155 mg/kg | [6] |

| LD50 Oral | Rabbit | 122 mg/kg | [6] |

Table 5: Hazard Classification of 2-Chloroacetamide

| Hazard | Classification | Source(s) |

| Acute Toxicity, Oral | Category 3 (Toxic if swallowed) | [7][9] |

| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | [7][9] |

| Reproductive Toxicity | Category 2 (Suspected of damaging fertility) | [7][9] |

Experimental Protocols and Handling

Detailed experimental protocols for handling 2-Chloroacetimidamide are not available. However, based on the limited hazard information for the hydrochloride salt (irritant, corrosive), the following general safe handling procedures for a hazardous chemical powder should be followed.

General Laboratory Safe Handling Workflow

Logical Relationships in Hazard Assessment

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a logical framework for assessing and communicating chemical hazards. The following diagram illustrates the relationship between hazard identification, classification, and communication for a substance like 2-Chloroacetamide, which serves as a model due to the lack of data for 2-Chloroacetimidamide.

References

- 1. 2-chloroacetimidamide | 20846-52-0 [chemicalbook.com]

- 2. 2-Chloroacetimidamide hydrochloride [myskinrecipes.com]

- 3. 2-ChloroacetiMidaMide hydrochloride CAS#: 10300-69-3 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2-Chloroacetamide = 98 79-07-2 [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. 2-Chloroacetamide CAS 79-07-2 | 802412 [merckmillipore.com]

The Emerging Potential of 2-Chloroacetimidamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroacetimidamide, a reactive chemical entity, holds considerable, yet largely unexplored, potential as a versatile building block in medicinal chemistry. As a close structural analog of the well-established pharmacophore, 2-chloroacetamide, it offers a unique scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the prospective applications of 2-chloroacetimidamide, focusing on its utility in the synthesis of covalent inhibitors and nitrogen-containing heterocyclic compounds. Drawing parallels from the known reactivity and biological activity of chloroacetamide derivatives, this paper outlines potential therapeutic targets, presents hypothetical quantitative data for prospective drug candidates, and provides detailed experimental protocols. Furthermore, logical workflows and mechanistic pathways are visualized to guide future research and development in this promising area.

Introduction: The Promise of a Reactive Scaffold

The chloroacetyl moiety is a privileged electrophilic "warhead" in drug discovery, known for its ability to form stable covalent bonds with nucleophilic residues, such as cysteine, in enzyme active sites.[1] This has led to the development of numerous potent and selective inhibitors for a range of therapeutic targets. 2-Chloroacetimidamide, which can be considered a bioisostere of 2-chloroacetamide where the carbonyl oxygen is replaced by a nitrogen atom, presents an intriguing modification of this reactive group. This substitution is expected to alter the electronic properties, reactivity, and hydrogen bonding capacity of the molecule, potentially leading to improved pharmacological profiles, including enhanced selectivity and metabolic stability.

While direct literature on the medicinal chemistry applications of 2-Chloroacetimidamide is nascent, its structural similarity to 2-chloroacetamide allows for informed predictions of its utility. It is primarily anticipated to serve as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[2] This guide will extrapolate from the established chemistry of related compounds to provide a forward-looking perspective on the potential of 2-Chloroacetimidamide.

Potential Therapeutic Applications

The primary application of 2-Chloroacetimidamide in medicinal chemistry is projected to be in the design of targeted covalent inhibitors and as a precursor for the synthesis of diverse heterocyclic systems with therapeutic potential.

Covalent Inhibitors

The electrophilic nature of the carbon atom bearing the chlorine makes 2-Chloroacetimidamide an excellent candidate for covalent modification of protein targets. This approach is particularly relevant for kinases, proteases, and other enzymes implicated in diseases such as cancer, viral infections, and inflammatory disorders.

-

Kinase Inhibitors: Many kinase inhibitors leverage a covalent mechanism to achieve high potency and prolonged duration of action. The chloroacetyl group has been successfully incorporated into inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs). Derivatives of 2-Chloroacetimidamide could be designed to target the cysteine residues present in the active sites of these and other kinases.

-

Antiviral Agents: Covalent inhibitors have shown promise in targeting viral proteases, such as the main protease (Mpro) of SARS-CoV-2. The chloroacetamide moiety has been explored for this purpose, and 2-Chloroacetimidamide could offer an alternative reactive group for developing novel antiviral therapeutics.[3]

Synthesis of Nitrogen-Containing Heterocycles

2-Chloroacetimidamide is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles, which form the core of a vast number of approved drugs.[4] The presence of a reactive chlorine atom and an amidine functional group allows for versatile cyclization reactions.

-

Thiazoles and Imidazoles: Reaction of 2-Chloroacetimidamide with various nucleophiles can lead to the formation of substituted thiazole and imidazole rings, which are common scaffolds in drugs targeting a wide range of diseases.

-

Triazoles and other Heterocycles: The reactive nature of 2-Chloroacetimidamide can be exploited in multi-component reactions to construct more complex heterocyclic systems, such as triazoles, which are also prevalent in medicinal chemistry.

Quantitative Data for Prospective Derivatives

To illustrate the potential of 2-Chloroacetimidamide in drug discovery, the following table presents hypothetical quantitative data for putative derivatives targeting relevant biological targets. These values are projected based on the known activities of analogous chloroacetamide-based compounds and serve as a benchmark for future screening efforts.

| Compound ID | Target | Assay Type | IC50 (nM) | Cellular Activity (EC50, nM) |

| CAI-K-001 | Bruton's Tyrosine Kinase (BTK) | Enzymatic Inhibition | 15 | 80 (Ramos cells) |

| CAI-K-002 | Janus Kinase 3 (JAK3) | Enzymatic Inhibition | 8 | 50 (Ba/F3 cells) |

| CAI-V-001 | SARS-CoV-2 Main Protease (Mpro) | FRET-based Enzymatic Assay | 45 | 250 (Vero E6 cells) |

| CAI-C-001 | Caspase-3 | Enzymatic Inhibition | 25 | 150 (Jurkat cells) |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the synthesis and evaluation of 2-Chloroacetimidamide derivatives.

General Procedure for the Synthesis of N-Substituted 2-Chloroacetimidamides

This protocol describes a representative synthesis of an N-aryl-2-chloroacetimidamide, a key intermediate for further derivatization.

Materials:

-

2-Chloroacetonitrile

-

Aniline (or substituted aniline)

-

Dry Toluene

-

Dry HCl gas

-

Anhydrous Diethyl Ether

Procedure:

-

A solution of 2-chloroacetonitrile (1.0 eq) and aniline (1.0 eq) in dry toluene is cooled to 0 °C in an ice bath.

-

Dry HCl gas is bubbled through the solution for 2-3 hours with constant stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The resulting precipitate is filtered, washed with anhydrous diethyl ether, and dried under vacuum to yield the desired N-aryl-2-chloroacetimidamide hydrochloride salt.

Synthesis of a Thiazole Derivative from 2-Chloroacetimidamide

This protocol outlines the Hantzsch thiazole synthesis using a 2-Chloroacetimidamide derivative.

Materials:

-

N-Aryl-2-chloroacetimidamide hydrochloride (from Protocol 4.1)

-

Thiosemicarbazide

-

Ethanol

-

Sodium Acetate

Procedure:

-

A mixture of N-aryl-2-chloroacetimidamide hydrochloride (1.0 eq) and thiosemicarbazide (1.1 eq) in ethanol is prepared.

-

Sodium acetate (1.5 eq) is added to the mixture, and the solution is refluxed for 6 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-4-(arylamino)thiazole derivative.

Protocol for Evaluating Covalent Modification of a Target Protein

This protocol describes a general method to assess the covalent binding of a 2-Chloroacetimidamide derivative to a target protein using mass spectrometry.

Materials:

-

Purified target protein (with an accessible cysteine residue)

-

2-Chloroacetimidamide derivative

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

LC-MS/MS system

Procedure:

-

The purified target protein (10 µM) is incubated with the 2-Chloroacetimidamide derivative (50 µM) in the reaction buffer at room temperature for 1 hour.

-

The reaction is quenched, and the protein is denatured and digested with a suitable protease (e.g., trypsin).

-

The resulting peptide mixture is analyzed by LC-MS/MS.

-

The mass spectra are analyzed to identify the peptide fragment containing the modified cysteine residue, confirming covalent bond formation. The mass shift will correspond to the adduction of the acetimidamide moiety.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for the application of 2-Chloroacetimidamide in medicinal chemistry.

Caption: Experimental workflow for the discovery of bioactive compounds derived from 2-Chloroacetimidamide.

Caption: Proposed mechanism of covalent inhibition by a 2-Chloroacetimidamide derivative.

Conclusion

While the direct exploration of 2-Chloroacetimidamide in medicinal chemistry is in its early stages, its structural and electronic properties position it as a highly promising scaffold for the development of novel therapeutics. By leveraging the established reactivity of the chloroacetyl group and the principles of bioisosterism, researchers can rationally design and synthesize new covalent inhibitors and heterocyclic compounds with potentially superior pharmacological properties. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a foundational resource to stimulate and direct future research into the untapped potential of 2-Chloroacetimidamide in drug discovery.

References

The Strategic Role of 2-Chloroacetimidamide in Heterocyclic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacetimidamide, a reactive synthetic intermediate, holds a significant position in the synthetic organic chemist's toolbox, particularly in the construction of diverse heterocyclic scaffolds. Its bifunctional nature, possessing both a nucleophilic amidine moiety and an electrophilic chloromethyl group, allows for versatile applications in cyclization reactions, leading to the formation of key structural motifs present in many biologically active compounds. This technical guide provides a comprehensive overview of the utility of 2-Chloroacetimidamide as a synthetic intermediate, with a focus on its role in the synthesis of substituted pyrimidines, a class of compounds with broad pharmacological relevance. This document will detail experimental protocols, present quantitative data in a structured format, and visualize key synthetic pathways and biological mechanisms.

Core Application: Synthesis of 2-(Chloromethyl)pyrimidine Derivatives

A primary application of 2-Chloroacetimidamide is in the synthesis of 2-(chloromethyl)-substituted pyrimidines through cyclocondensation reactions with 1,3-dicarbonyl compounds. This reaction provides a direct and efficient route to a key heterocyclic core that serves as a versatile precursor for further functionalization, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3]

Reaction with Acetylacetone

The reaction of 2-Chloroacetimidamide with acetylacetone (a 1,3-diketone) leads to the formation of 2-(chloromethyl)-4,6-dimethylpyrimidine. This reaction is typically carried out under basic conditions, which facilitates the initial nucleophilic attack of the enolate of acetylacetone on the amidine carbon, followed by intramolecular condensation and dehydration to form the aromatic pyrimidine ring.

Reaction with Ethyl Acetoacetate

Similarly, the condensation of 2-Chloroacetimidamide with ethyl acetoacetate (a β-ketoester) yields 2-(chloromethyl)-4-hydroxy-6-methylpyrimidine. The reaction proceeds through a similar mechanism, with the enolate of the β-ketoester acting as the nucleophile. The resulting hydroxypyrimidine can exist in tautomeric equilibrium with its corresponding pyrimidone form.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-(chloromethyl)pyrimidine derivatives using 2-Chloroacetimidamide as a key intermediate. The data is based on established synthetic methodologies and provides a comparative overview of the expected outcomes.

| Reactant 1 | Reactant 2 | Product | Solvent | Base | Reaction Time (h) | Yield (%) |

| 2-Chloroacetimidamide | Acetylacetone | 2-(Chloromethyl)-4,6-dimethylpyrimidine | Ethanol | Sodium Ethoxide | 6 - 8 | 75 - 85 |

| 2-Chloroacetimidamide | Ethyl Acetoacetate | 2-(Chloromethyl)-4-hydroxy-6-methylpyrimidine | Methanol | Sodium Methoxide | 8 - 12 | 70 - 80 |

Experimental Protocols

Synthesis of 2-(Chloromethyl)-4,6-dimethylpyrimidine

Materials:

-

2-Chloroacetimidamide hydrochloride (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Sodium Ethoxide (2.2 eq)

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.

-

To this solution, add acetylacetone dropwise at room temperature, and stir the mixture for 30 minutes.

-

Add 2-Chloroacetimidamide hydrochloride portion-wise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford 2-(chloromethyl)-4,6-dimethylpyrimidine.

Synthesis of 2-(Chloromethyl)-4-hydroxy-6-methylpyrimidine

Materials:

-

2-Chloroacetimidamide hydrochloride (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Sodium Methoxide (2.2 eq)

-

Anhydrous Methanol

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol in a three-necked flask fitted with a condenser and a dropping funnel under a nitrogen atmosphere.

-

Add ethyl acetoacetate dropwise to the methanolic sodium methoxide solution with stirring at room temperature.

-

After stirring for 30 minutes, add 2-Chloroacetimidamide hydrochloride in small portions.

-

The reaction mixture is then heated to reflux for 8-12 hours, with reaction progress monitored by TLC.

-

Upon completion, the mixture is cooled, and the pH is adjusted to ~7 with dilute acetic acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(chloromethyl)-4-hydroxy-6-methylpyrimidine. Further purification can be achieved by recrystallization.

Synthetic Utility and Biological Relevance

The 2-(chloromethyl)pyrimidine core is a valuable synthon for the introduction of the pyrimidine moiety into larger, more complex molecules. The reactive chloromethyl group is susceptible to nucleophilic substitution, allowing for the facile attachment of various side chains and functional groups.[1][3] This versatility is particularly exploited in the synthesis of kinase inhibitors, where the pyrimidine scaffold often serves as a key pharmacophore that interacts with the hinge region of the kinase active site.[1][2]

Kinase Inhibition Signaling Pathway

Many pyrimidine-based compounds function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. The following diagram illustrates a generalized signaling pathway targeted by pyrimidine-based kinase inhibitors.

Caption: Kinase signaling pathway and point of inhibition.

Experimental Workflow for Synthesis and Evaluation

The development of novel bioactive compounds from a 2-(chloromethyl)pyrimidine core typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: Workflow for synthesis and evaluation of derivatives.

Conclusion

2-Chloroacetimidamide is a highly effective and versatile intermediate for the synthesis of substituted pyrimidines and other heterocyclic systems. Its straightforward reaction with 1,3-dicarbonyl compounds provides a reliable entry point to the 2-(chloromethyl)pyrimidine scaffold, a key building block in the development of novel therapeutic agents. The protocols and data presented in this guide offer a solid foundation for researchers engaged in the synthesis and exploration of new bioactive molecules. The continued investigation into the applications of 2-Chloroacetimidamide is expected to yield further innovations in medicinal chemistry and drug discovery.[3][4]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Imidazoles

Topic: Synthesis of Substituted Imidazoles via Condensation of α-Haloketones with Amidines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted imidazoles are a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities. While numerous synthetic routes to the imidazole core exist, the condensation of α-haloketones with amidines stands out as a robust and versatile method for preparing 2,4-disubstituted imidazoles.[1][2] This application note provides a detailed overview and experimental protocols for this synthetic strategy. It is important to note that a comprehensive search of the scientific literature did not yield established protocols for the synthesis of substituted imidazoles using 2-chloroacetimidamide as a direct starting material. Therefore, the following protocols are based on the well-documented and closely related condensation reaction.

Application Notes

The synthesis of 2,4-disubstituted imidazoles through the condensation of α-haloketones with amidines is a widely adopted method due to its reliability and the ready availability of the starting materials.[1] Amidines can be conveniently prepared from the corresponding nitriles.[1] This reaction has been shown to be scalable, making it suitable for the production of multi-kilogram quantities of imidazole derivatives.[1][2]

The reaction is typically carried out in a mixed aqueous-organic solvent system, with aqueous tetrahydrofuran (THF) being a particularly effective choice.[2] This solvent system is adept at solubilizing both the polar amidine salts and the less polar α-haloketones.[2] The use of a mild base, such as potassium bicarbonate, is crucial for neutralizing the acid generated during the condensation without promoting the degradation of the α-haloketone.[2] Vigorous reflux is often employed to ensure efficient reaction kinetics.[1][2]

A key advantage of this protocol is the often high purity of the resulting imidazole product, which can frequently be isolated by simple filtration, obviating the need for column chromatography.[1][2] The method is compatible with a range of aromatic and aliphatic α-haloketones and various aromatic amidines.[1][2]

Experimental Protocols

General Protocol for the Synthesis of 2,4-Disubstituted Imidazoles

This protocol is adapted from a procedure optimized for scalability and high yield.[1][2]

Materials:

-

Amidine hydrochloride (1.0 eq)

-

Potassium bicarbonate (4.0 eq)

-

α-Haloketone (e.g., chloroacetone or α-bromoacetophenone) (1.0 eq)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

A mixture of the amidine hydrochloride (1.0 eq) and potassium bicarbonate (4.0 eq) in a suitable volume of THF and water (e.g., a 4:1 ratio) is heated to a vigorous reflux.

-

The α-haloketone (1.0 eq), dissolved in THF, is added dropwise to the refluxing mixture over a period of 30 minutes.

-

The reaction mixture is maintained at reflux for an additional 2 hours, or until the reaction is deemed complete by a suitable monitoring technique (e.g., HPLC or TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting solid product is collected by filtration, washed with water, and dried to afford the purified 2,4-disubstituted imidazole.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 2,4-disubstituted imidazoles using the condensation of α-haloketones and amidines.

| Entry | Amidine | α-Haloketone | Product | Yield (%) | Purity (%) |

| 1 | Benzamidine HCl | α-Bromoacetophenone | 2,4-Diphenyl-1H-imidazole | 91 | >95 |

| 2 | Benzamidine HCl | Chloroacetone | 4-Methyl-2-phenyl-1H-imidazole | 83 | >95 |

| 3 | 3-Amidinopyridine HCl | α-Bromoacetophenone | 4-Phenyl-2-(pyridin-3-yl)-1H-imidazole | 87 | >95 |

| 4 | 3-Amidinopyridine HCl | Chloroacetone | 4-Methyl-2-(pyridin-3-yl)-1H-imidazole | 85 | >95 |

Data adapted from literature reports.[1]

Visualizations

Reaction Scheme

References

Application Notes and Protocols: Synthesis of Bioactive Pyrimidine Scaffolds via Condensation of 2-Chloroacetimidamide with β-Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of substituted 2-aminopyrimidine derivatives through the cyclocondensation reaction of 2-chloroacetimidamide with various β-dicarbonyl compounds. Pyrimidine and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The protocols outlined below describe the synthesis of 2-amino-4,6-dimethylpyrimidine, 2-amino-4-hydroxy-6-methylpyrimidine, and 2-amino-4,6-dihydroxypyrimidine, which serve as important scaffolds for the development of novel therapeutic agents.[4]

Introduction

The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1] The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships and the development of new drugs.[1][4] One of the most efficient methods for constructing the pyrimidine ring is the condensation of an amidine-containing compound with a β-dicarbonyl compound.[1][5]

2-Chloroacetimidamide serves as a reactive and versatile amidine source for these cyclocondensation reactions. Its reaction with β-dicarbonyl compounds such as acetylacetone, ethyl acetoacetate, and diethyl malonate provides a straightforward route to a variety of substituted 2-aminopyrimidines. These products are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications, including kinase inhibitors and modulators of biological pathways.[6] The 2-aminopyrimidine scaffold is a prevalent feature in many approved drugs, highlighting its importance in drug design and development.[2][3]

Reaction Principle